(R)-pomalidomide
Descripción
Historical Development of IMiDs and Their Therapeutic Evolution
The story of Immunomodulatory Imide Drugs (IMiDs) begins with thalidomide (B1683933), a compound with a dramatic and complex history. researchgate.netnih.govdamatolab.com Initially synthesized in the 1950s and marketed as a sedative and anti-emetic, its use by pregnant women led to devastating teratogenic effects, causing severe birth defects. damatolab.comfrontiersin.org This tragedy led to its ban in the early 1960s. wikipedia.org
Decades later, in the 1990s, researchers, including Dr. Robert D'Amato, revisited thalidomide after hypothesizing that its side effects, such as disrupting fetal development, might indicate anti-angiogenic properties—the ability to inhibit the formation of new blood vessels. damatolab.comwikipedia.org This hypothesis proved correct, and thalidomide was found to have anti-angiogenic and anti-inflammatory effects. wikipedia.orgwikipedia.org This discovery opened new avenues for its use in cancer therapy, culminating in its FDA approval in 1998 for treating erythema nodosum leprosum, an inflammatory complication of leprosy, and later in 2006 for multiple myeloma. nih.govnih.govresearchgate.net
The therapeutic revival of thalidomide spurred a medicinal chemistry program to develop analogs with increased potency and an improved toxicity profile. nih.gov This effort led to the creation of second and third-generation IMiDs, lenalidomide (B1683929) and pomalidomide (B1683931), respectively. nih.govnih.gov These newer agents were designed by making specific chemical modifications to the thalidomide structure, such as adding an amino group to the phthaloyl ring, to enhance their therapeutic activities. nih.govnih.gov Lenalidomide received FDA approval in 2006 for multiple myeloma, and pomalidomide followed in 2013 for patients with relapsed and refractory multiple myeloma. wikipedia.orgonclive.com This evolution from a notorious teratogen to a cornerstone of cancer therapy highlights a remarkable journey in drug development, driven by the scientific pursuit of understanding and refining a molecule's mechanism of action. nih.govnih.gov
Position of (R)-Pomalidomide within the IMiD Class
Pomalidomide is a third-generation IMiD, chemically derived from thalidomide. myeloma.org.aunih.gov Its structure differs from thalidomide by the addition of an amino group at the 4-position of the phthaloyl ring and an additional carbonyl group on the same ring. nih.govresearchgate.net These modifications make pomalidomide significantly more potent than both thalidomide and lenalidomide. wikipedia.orgnih.gov
A critical aspect of IMiD biology is their interaction with the protein cereblon (CRBN). researchgate.netresearchgate.net Cereblon acts as a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^). researchgate.netnih.gov IMiDs function as "molecular glues," binding to CRBN and altering the substrate specificity of the E3 ligase complex. researchgate.net This binding induces the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates, that are not normally targeted by this E3 ligase. researchgate.net
The primary neosubstrates for pomalidomide in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govnih.gov The degradation of these proteins is a key event that leads to the direct anti-proliferative and apoptotic effects on myeloma cells and the immunostimulatory effects, such as T-cell and Natural Killer (NK) cell activation. nih.govpatsnap.com
| Compound | Generation | Key Structural Feature (vs. Thalidomide) | Primary Molecular Target | Key Neosubstrates |
|---|---|---|---|---|
| Thalidomide | First | Parent Compound | Cereblon (CRBN) | SALL4 (linked to teratogenicity) nih.gov |
| Lenalidomide | Second | Amino group at 4-position of phthaloyl ring | Cereblon (CRBN) | IKZF1, IKZF3 nih.gov |
| Pomalidomide | Third | Amino group at 4-position and extra carbonyl on phthaloyl ring | Cereblon (CRBN) | IKZF1, IKZF3, ARID2 nih.govnih.govtitech.ac.jp |
Current Research Landscape and Significance of this compound Studies
Current research on pomalidomide continues to expand our understanding of its mechanisms and potential applications. Studies are delving deeper into the nuances of its interaction with the CRL4^CRBN^ E3 ligase complex and identifying new substrates, which could explain its efficacy in different disease contexts. onclive.com
A significant area of investigation is understanding pomalidomide's activity in patients who have become resistant to lenalidomide. pomalysthcp.compatsnap.com Research has shown that pomalidomide can overcome lenalidomide resistance, and recent findings suggest this may be due to the degradation of additional or different protein targets. titech.ac.jppomalysthcp.com For example, a 2020 study identified ARID2 as a pomalidomide-specific neosubstrate whose degradation is critical for killing multiple myeloma cells, offering a potential explanation for its effectiveness in lenalidomide-resistant cases. titech.ac.jp
Furthermore, recent studies have explored novel mechanisms of pomalidomide-induced cell death. A 2024 study reported that pomalidomide can induce ferroptosis—a form of programmed cell death dependent on iron and reactive oxygen species—in myeloma cells by inhibiting the antioxidant enzyme GPX4. ashpublications.org
The significance of pomalidomide research extends beyond multiple myeloma. The discovery of how IMiDs act as molecular glues has revolutionized the field of pharmacology, leading to the development of a new class of therapeutics called Proteolysis-Targeting Chimeras (PROTACs). researchgate.net These engineered molecules use the same principle of hijacking E3 ligases to degrade specific disease-causing proteins that were previously considered "undruggable." onclive.com Pomalidomide and its derivatives are often used as the cereblon-binding component in the design of these novel agents.
The ongoing exploration of pomalidomide and its analogs continues to yield fundamental insights into cellular protein degradation pathways and provides a powerful tool for developing next-generation therapies for cancer and other diseases. researchgate.netonclive.com
| Research Area | Key Finding | Significance | Reference |
|---|---|---|---|
| Lenalidomide Resistance | Pomalidomide induces the degradation of the protein ARID2, a substrate not targeted by lenalidomide. | Provides a molecular explanation for the clinical activity of pomalidomide in lenalidomide-refractory multiple myeloma. | titech.ac.jp |
| Novel Cell Death Pathways | Pomalidomide induces ferroptosis in myeloma cells by inhibiting GPX4. | Uncovers a new mechanism of action beyond the canonical degradation of Ikaros/Aiolos. | ashpublications.org |
| Targeted Protein Degradation | The "molecular glue" mechanism of pomalidomide binding to cereblon has inspired the development of PROTACs. | Paved the way for a new therapeutic modality capable of targeting previously undruggable proteins. | researchgate.netonclive.com |
| Immunomodulation | Pomalidomide enhances T-cell and NK-cell immunity by degrading the repressors Ikaros (IKZF1) and Aiolos (IKZF3). | Elucidates the primary mechanism behind the immunostimulatory effects of pomalidomide. | nih.gov |
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
4-amino-2-[(3R)-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSMNLNDYGZFPF-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202271-90-7 | |
| Record name | Pomalidomide, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202271907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | POMALIDOMIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9549G9WCL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanism of Action of R Pomalidomide
Direct Interaction with Cereblon (CRBN)
The initial and critical step in the mechanism of (R)-pomalidomide is its direct binding to the Cereblon (CRBN) protein. europa.eufda.gov This interaction is central to all subsequent downstream effects of the drug.
Role of CRBN as a Substrate Receptor of the CRL4^CRBN E3 Ubiquitin Ligase Complex
Cereblon functions as a substrate receptor within a large protein complex known as the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase, specifically the CRL4^CRBN complex. ontosight.airesearchgate.netrevvity.commdpi.com This complex is a key component of the ubiquitin-proteasome system, the cellular machinery responsible for degrading unwanted or damaged proteins. The CRL4^CRBN complex consists of several proteins: Cullin 4 (CUL4A/B), which acts as a scaffold; Ring-Box 1 (RBX1), which recruits the E2 ubiquitin-conjugating enzyme; DNA Damage Binding protein 1 (DDB1), which serves as an adaptor; and CRBN, which is responsible for recognizing and binding to specific proteins (substrates) that are to be targeted for degradation. revvity.commdpi.comnih.gov In its normal function, the CRL4^CRBN complex attaches ubiquitin tags to these substrate proteins, marking them for destruction by the proteasome. researchgate.netrevvity.com
Allosteric Modulation of CRBN Substrate Specificity
The binding of this compound to CRBN induces a conformational change in the protein, a process known as allosteric modulation. researchgate.netbiorxiv.orgbiorxiv.org This alteration of CRBN's shape changes its substrate specificity, causing the CRL4^CRBN complex to recognize and bind to proteins it would not normally target, referred to as "neo-substrates". researchgate.netmdpi.comnih.gov Cryo-electron microscopy studies have revealed that in its unbound (apo) state, CRBN exists in an "open" conformation. biorxiv.orgbiorxiv.org The binding of pomalidomide (B1683931) stabilizes a "closed" conformation of CRBN, which is necessary for the recruitment of these neo-substrates. biorxiv.orgbiorxiv.org This induced proximity between the E3 ligase complex and the new target proteins is the cornerstone of pomalidomide's mechanism.
Induced Ubiquitination and Proteasomal Degradation of Neo-Substrates
Once this compound brings the CRL4^CRBN complex into close proximity with its neo-substrates, the complex tags these proteins with ubiquitin molecules. This polyubiquitination serves as a signal for the proteasome to degrade the tagged proteins.
Degradation of Ikaros (IKZF1) and Aiolos (IKZF3) Transcription Factors
Among the most critical neo-substrates targeted for degradation by the this compound-CRBN complex are the lymphoid transcription factors Ikaros (encoded by the IKZF1 gene) and Aiolos (encoded by the IKZF3 gene). mdpi.comnih.govmdpi.comrsc.orgnih.gov Pomalidomide promotes the binding of Ikaros and Aiolos to CRL4^CRBN, leading to their ubiquitination and subsequent degradation by the proteasome in T lymphocytes and multiple myeloma cells. nih.gov The degradation of these two transcription factors is a key event responsible for the anti-myeloma and immunomodulatory effects of pomalidomide. mdpi.comrsc.org
Specific Degradation of ARID2 (AT-rich interactive domain-containing protein 2) by this compound
Research has identified AT-rich interactive domain-containing protein 2 (ARID2), a component of the PBAF chromatin-remodeling complex, as a pomalidomide-specific neo-substrate of CRL4^CRBN. nih.govrsc.orgnih.govresearchgate.net Pomalidomide is more effective than its predecessor, lenalidomide (B1683929), at inducing the degradation of ARID2. rsc.orgnih.gov This specific degradation of ARID2 is thought to contribute to the superior efficacy of pomalidomide, particularly in cases of lenalidomide-resistant multiple myeloma. rsc.orgnih.gov
Impact on Cellular Pathways
This compound exerts its direct antitumor effects by intervening in critical cellular pathways that control cell cycle progression and apoptosis. These interventions lead to the inhibition of cancer cell growth and the induction of programmed cell death.
A primary mechanism of this compound's antiproliferative activity is the induction of cell cycle arrest, primarily at the G0/G1 phase. nih.govoncotarget.com This is achieved through the significant upregulation of the cyclin-dependent kinase inhibitor 1, known as p21 (WAF-1). dovepress.comdovepress.comnih.gov The p21 protein acts as a crucial mediator of tumor suppression by halting the cell cycle. dovepress.comdovepress.com
Notably, this upregulation of p21 occurs independently of the p53 tumor suppressor pathway. ashpublications.orgnih.govnih.gov This finding is significant because it suggests that pomalidomide can be effective in malignancies with mutated or deleted p53, which are often resistant to other therapies. ashpublications.orgnih.gov Research indicates that the transcriptional activation of the p21 gene by pomalidomide involves several GC-rich binding transcription factors, which gain access to the gene's promoter region following chromatin remodeling. nih.gov
| Finding | Cellular Model | Key Outcome | Source |
|---|---|---|---|
| Induces cell cycle arrest. | Multiple Myeloma (MM) and Lymphoma cell lines | Blocks the cellular cycle by increasing p21 (WAF-1) expression. | dovepress.comnih.gov |
| p53-Independent Mechanism. | Lymphoma and MM cells | Upregulation of p21 is independent of p53 signaling. | ashpublications.orgnih.govnih.gov |
| Transcriptional Regulation. | Namalwa (human lymphoma) cells | Increased p21 expression is regulated at the transcriptional level, involving GC-rich binding transcription factors. | nih.gov |
In addition to halting the cell cycle, this compound directly induces apoptosis, or programmed cell death, in cancer cells. ashpublications.orgnih.gov This pro-apoptotic activity is mediated through several interconnected mechanisms. One key pathway is the activation of caspase-8, an initiator caspase in the extrinsic apoptosis pathway. oncotarget.comnih.govresearchgate.net Pomalidomide treatment leads to increased levels of cleaved (active) caspase-8, which triggers the downstream caspase cascade, ultimately leading to cell death. researchgate.net This process also involves an increased sensitivity to Fas-mediated cell death. nih.gov
Furthermore, pomalidomide suppresses the activity of nuclear factor kappa-B (NF-κB), a transcription factor that plays a critical role in promoting cell survival, inflammation, and proliferation. nih.govnih.gov By inhibiting NF-κB, pomalidomide downregulates the expression of anti-apoptotic genes. nih.govoncotarget.com This suppression has been linked to the inhibition of IκBα phosphorylation, which prevents NF-κB from translocating to the nucleus and activating its target genes. oncotarget.com The compound also reduces the expression of cellular inhibitor of apoptosis protein-2 (cIAP-2), further lowering the threshold for apoptosis induction. nih.gov
| Mechanism | Cellular Model | Key Outcome | Source |
|---|---|---|---|
| Caspase-8 Activation | Multiple Myeloma (MM) cells | Induces apoptosis through the upregulation and cleavage of caspase-8. | oncotarget.comnih.govresearchgate.netasm.org |
| NF-κB Suppression | MM and Pancreatic Cancer cells | Inhibits NF-κB transcriptional activity, suppressing survival signals. | nih.govnih.gov |
| Inhibition of Apoptosis Proteins | MM cells | Causes cellular inhibition of cIAP-2 and increases sensitivity to Fas-mediated apoptosis. | nih.gov |
The upregulation of p21 by this compound is not a direct interaction but is orchestrated through an elegant epigenetic mechanism involving Lysine-Specific Demethylase 1 (LSD1). dovepress.comnih.govnih.gov LSD1 is a histone demethylase that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), which are key epigenetic marks that regulate gene expression. mdpi.com
Studies have shown that pomalidomide's effect on p21 is associated with a change in the chromatin structure of the p21 promoter. nih.gov Specifically, treatment with pomalidomide leads to a switch from a methylated (repressive) state to an acetylated (permissive) state of histone H3 on the p21 promoter. nih.gov Silencing the LSD1 gene was found to reduce the pomalidomide-induced upregulation of p21, confirming the enzyme's critical role in this process. nih.gov The proposed model suggests that pomalidomide facilitates the LSD1-mediated demethylation of H3K9, which "primes" the promoter. This action provides better access for GC-rich binding transcription factors to the DNA, leading to the recruitment of RNA polymerase II and subsequent activation of p21 gene transcription. nih.gov This highlights a sophisticated epigenetic mode of action for the compound. nih.govresearchgate.net
| Finding | Cellular Model | Key Outcome | Source |
|---|---|---|---|
| LSD1 Involvement | Lymphoma and MM cells | p21 upregulation occurs via an LSD1-mediated epigenetic mechanism. | dovepress.comnih.govnih.gov |
| Chromatin Remodeling | Namalwa (human lymphoma) cells | Associated with a switch from methylated to acetylated histone H3 on the p21 promoter. | nih.gov |
| Functional Requirement | Namalwa cells | Silencing of LSD1 reduces pomalidomide-mediated p21 upregulation. | nih.gov |
Immunomodulatory Activities of R Pomalidomide
Modulation of Immune Cell Function
(R)-pomalidomide significantly impacts the function of various immune cells, leading to an enhanced anti-tumor immune response. researchgate.netoncotarget.com
This compound has been shown to enhance the activity of Natural Killer (NK) cells, a critical component of the innate immune system responsible for targeting and eliminating malignant cells. researchgate.netoncotarget.com This enhancement is achieved through several mechanisms:
Increased NK cell-mediated cytotoxicity: this compound treatment leads to increased NK cell-mediated killing of tumor cells. nih.govnih.gov For instance, studies have shown that pomalidomide-treated cells exhibited a significant increase in susceptibility to NK cell-mediated cytotoxicity compared to untreated cells. nih.gov This effect, however, can be variable depending on the specific cell line. nih.gov
Upregulation of activating ligands: The compound upregulates the expression of immune-activating ligands on tumor cells, such as ICAM-1 and B7-2. nih.govnih.gov This increased expression facilitates recognition and binding by NK cells. nih.gov
T-cell dependent activation: The effect of pomalidomide (B1683931) on NK cell cytotoxicity is often induced by IL-2-producing T cells. d-nb.info Pomalidomide stimulates T cells to produce IL-2, which in turn activates NK cells and enhances their cytotoxic capabilities. mdpi.comunimelb.edu.au
Downregulation of inhibitory signals: Pomalidomide has been observed to downregulate Suppressor of Cytokine Signaling 1 (SOCS1) in NK cells, which can otherwise inhibit their activation. d-nb.info
The following table summarizes the key findings on this compound's effects on NK cells:
| Effect | Mechanism | Supporting Evidence |
| Enhanced Cytotoxicity | Increased killing of tumor cells by NK cells. nih.govnih.gov | Pomalidomide-treated cells showed up to a 19% increase in NK-cell mediated toxicity. nih.gov |
| Upregulation of Ligands | Increased expression of ICAM-1 and B7-2 on tumor cells. nih.govnih.gov | Facilitates NK cell recognition and binding. nih.gov |
| T-cell Mediated Activation | Stimulation of IL-2 production by T cells, which activates NK cells. mdpi.comunimelb.edu.au | The effect on cytotoxicity was induced by IL-2-producing T cells. d-nb.info |
| Downregulation of SOCS1 | Reduction of an inhibitory signaling protein in NK cells. d-nb.info | Contributes to enhanced NK cell activation. d-nb.info |
This compound significantly modulates T-lymphocyte activity, promoting their proliferation and enhancing their anti-tumor functions. researchgate.netoncotarget.com
Co-stimulation of T cells: Pomalidomide co-stimulates both CD4+ and CD8+ T cells, leading to increased proliferation and cytokine production. unimelb.edu.aufrontiersin.org This effect is particularly potent, with pomalidomide being 300–1,200 times more powerful than thalidomide (B1683933) in inducing T cell proliferation. unimelb.edu.aufrontiersin.org
CD28 Pathway Involvement: The co-stimulatory effect of pomalidomide is mediated through the B7-CD28 pathway. oncotarget.comnih.gov This pathway is crucial for the full activation of T cells.
Enhanced T-cell proliferation with TCR stimulation: In the presence of T-cell receptor (TCR) stimulation, such as with anti-CD3 and anti-CD28, pomalidomide further enhances T-cell proliferation. asm.org
Increased Cytokine Production: Pomalidomide treatment leads to increased production of key T-cell cytokines, including IL-2 and IFN-γ, which are essential for a robust anti-tumor immune response. unimelb.edu.aufrontiersin.org
The table below details the effects of this compound on T-lymphocytes:
| Effect | Mechanism | Supporting Evidence |
| T-cell Proliferation | Co-stimulation of CD4+ and CD8+ T cells. unimelb.edu.aufrontiersin.org | Pomalidomide is 300-1,200 times more potent than thalidomide in inducing T cell proliferation. unimelb.edu.aufrontiersin.org |
| Co-stimulation Pathway | Mediated through the B7-CD28 pathway. oncotarget.comnih.gov | Essential for full T-cell activation. |
| TCR-dependent Proliferation | Enhanced expansion of memory CD4+ T cells with TCR stimulation. asm.org | Significant expansion of Central Memory and Transitional Memory CD4+ T cells. asm.org |
| Cytokine Production | Increased secretion of IL-2 and IFN-γ. unimelb.edu.aufrontiersin.org | Supports Th1-type immune responses. |
This compound has been shown to inhibit the proliferation and function of regulatory T (Treg) cells, which are known to suppress anti-tumor immunity. researchgate.netnih.gov
Inhibition of Treg Proliferation: Both lenalidomide (B1683929) and pomalidomide strongly inhibit the proliferation of Treg cells. researchgate.netnih.gov Studies have shown that these drugs can inhibit the IL-2-mediated generation of FOXP3-positive Treg cells from peripheral blood mononuclear cells by up to 50%. researchgate.net
Abolishment of Suppressor Function: The suppressor function of pre-treated Treg cells against autologous responder cells is significantly inhibited or abolished by pomalidomide without causing drug-related cytotoxicity. researchgate.net This inhibition is associated with a decrease in the expression of FOXP3, a key transcription factor for Treg function. researchgate.net
Reduction in Treg Numbers: In animal models, pomalidomide treatment has been shown to reduce the number of Treg cells in lymph nodes. researchgate.net
Impact on Th17/Treg Balance: The development of Treg and Th17 cells is interconnected, and an imbalance in their ratio is observed in some diseases. mdpi.comaustinpublishinggroup.com Pomalidomide's inhibition of Tregs may help to shift this balance towards a more pro-inflammatory, anti-tumor environment. mdpi.com
The following table summarizes the inhibitory effects of this compound on Treg cells:
| Effect | Mechanism | Supporting Evidence |
| Inhibition of Proliferation | Strong inhibition of Treg cell proliferation. researchgate.netnih.gov | Up to 50% inhibition of IL-2-mediated generation of FOXP3+ Tregs. researchgate.net |
| Abolished Suppressor Function | Marked inhibition or abolishment of Treg suppressor activity. researchgate.net | Associated with decreased FOXP3 expression. researchgate.net |
| Reduced Treg Numbers | Reduction of lymph node Treg cells in vivo. researchgate.net | Observed in Balb/C mice after pomalidomide treatment. researchgate.net |
| Modulation of Th17/Treg Balance | Potential to shift the balance towards a pro-inflammatory state. mdpi.com | May counteract the immunosuppressive tumor microenvironment. mdpi.com |
This compound has been shown to enhance the maturation and function of dendritic cells (DCs), which are key antigen-presenting cells that initiate adaptive immune responses. frontiersin.orgnih.gov
Enhanced DC Maturation: Pomalidomide significantly increases the expression of DC maturation-related surface markers, such as CD40 and HLA-DR, on monocyte-derived DCs (moDCs) from both healthy donors and multiple myeloma patients. nih.gov
Improved Antigen Presentation: By promoting DC maturation, pomalidomide enhances their ability to present antigens to T cells. hematologyandoncology.netoncotarget.com Studies have shown that pomalidomide increases the antigen uptake by DCs. nih.gov
Increased T-cell Priming: DCs treated with pomalidomide show an increased ability to stimulate the proliferation of T cells, indicating enhanced cross-priming of naive CD8+ T cells. oncotarget.com
Reversal of DC Dysfunction: In the context of multiple myeloma, where DCs are often functionally defective, pomalidomide can help to reverse this dysfunction. nih.govoncotarget.com
The table below outlines the effects of this compound on dendritic cells:
| Effect | Mechanism | Supporting Evidence |
| Enhanced Maturation | Increased expression of CD40 and HLA-DR on moDCs. nih.gov | Significant increase in maturation markers on DCs from healthy donors and MM patients. nih.gov |
| Improved Antigen Presentation | Increased antigen uptake and presentation by DCs. nih.govhematologyandoncology.net | Leads to more effective T-cell activation. oncotarget.com |
| Increased T-cell Priming | Enhanced ability of DCs to stimulate T-cell proliferation. oncotarget.com | Demonstrates improved cross-priming of naive CD8+ T cells. oncotarget.com |
| Reversal of Dysfunction | Counteracts the functional defects of DCs in multiple myeloma. nih.govoncotarget.com | Offers a strategy to restore immune competence. nih.gov |
Inhibition of Regulatory T (Treg) Cells and Th17 Cells
Cytokine and Inflammatory Mediator Regulation
A key aspect of pomalidomide's mechanism of action is its ability to suppress the production of several pro-inflammatory cytokines. europa.eudovepress.com
Inhibition of TNF-α: Pomalidomide is a potent inhibitor of tumor necrosis factor-alpha (TNF-α) production. dovepress.comnih.gov This inhibitory action is significantly greater than that of its parent compound, thalidomide. nih.gov
Suppression of other pro-inflammatory cytokines: In addition to TNF-α, pomalidomide inhibits the production of other pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Granulocyte-macrophage colony-stimulating factor (GM-CSF). europa.eudovepress.com
Anti-inflammatory effects: The suppression of these pro-inflammatory cytokines contributes to the anti-inflammatory effects of pomalidomide. researchgate.net This is particularly relevant in conditions where chronic inflammation plays a role in disease pathology. nih.gov
Increase in anti-inflammatory cytokines: While suppressing pro-inflammatory cytokines, pomalidomide has also been shown to increase the production of the anti-inflammatory cytokine IL-10. europa.eudovepress.com
The following table summarizes the regulatory effects of this compound on cytokines:
| Cytokine | Effect of this compound | Consequence |
| TNF-α | Potent Inhibition. dovepress.comnih.gov | Reduction of inflammation. researchgate.net |
| IL-6 | Inhibition. europa.eudovepress.com | Attenuation of pro-inflammatory signaling. |
| IL-12 | Inhibition. europa.eudovepress.com | Modulation of T-cell differentiation. |
| GM-CSF | Inhibition. europa.eu | Regulation of myeloid cell function. |
| IL-10 | Increased Production. europa.eudovepress.com | Promotion of an anti-inflammatory environment. |
Enhancement of Anti-inflammatory/Immune-stimulatory Cytokines (e.g., IL-2, IFN-γ, IL-10)
This compound has been shown to enhance the production of key cytokines involved in T-cell and natural killer (NK) cell-mediated immunity. drugbank.com Research indicates that pomalidomide is significantly more potent than its predecessors, thalidomide and lenalidomide, in augmenting the production of Interleukin-2 (B1167480) (IL-2) and Interferon-gamma (IFN-γ) by T cells. frontiersin.org This enhancement of Th1-type cytokines is a crucial aspect of its immunomodulatory function. nih.gov
Studies have demonstrated that pomalidomide stimulates both CD4+ and CD8+ T cells, leading to increased secretion of IL-2 and IFN-γ. nih.govmdpi.com This activity is dependent on the presence of the protein cereblon. fda.gov The increased production of IL-2 is vital for the activation and proliferation of NK cells, which play a critical role in tumor immunity. frontiersin.org In addition to IL-2 and IFN-γ, pomalidomide has also been observed to increase the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10) in certain cellular contexts. fda.gov This dual effect of boosting immune-stimulatory signals while also potentially mitigating certain inflammatory responses highlights the complexity of its mechanism of action.
The table below summarizes the effect of this compound on the production of these key cytokines as observed in various studies.
| Cytokine | Effect of this compound | Cell Types Affected | References |
| Interleukin-2 (IL-2) | Increased production | T cells (CD4+ and CD8+) | frontiersin.orgnih.govmdpi.com |
| Interferon-gamma (IFN-γ) | Increased production | T cells, NK cells | frontiersin.orgnih.govnih.gov |
| Interleukin-10 (IL-10) | Increased production | Monocytes, T cells | fda.gov |
Inhibition of Cyclooxygenase-2 (COX-2) Gene Transcription and Prostaglandin (B15479496) Production
This compound demonstrates significant anti-inflammatory properties through its ability to inhibit the expression of cyclooxygenase-2 (COX-2). drugbank.comnih.gov COX-2 is an enzyme that is typically induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of inflammatory processes and pain. scholarsresearchlibrary.com
Research has shown that pomalidomide acts as a transcriptional inhibitor of the COX-2 gene. fda.govnih.gov In studies using lipopolysaccharide (LPS)-stimulated monocytes, pomalidomide effectively inhibited the production of COX-2 and subsequently reduced the generation of prostaglandins. nih.govresearchgate.net This inhibitory effect on COX-2 is a key component of its anti-inflammatory activity. nih.gov Interestingly, the inhibitory effect of pomalidomide on COX-2 appears to be cell-type selective. While it potently inhibits COX-2 expression in inflammatory cells like macrophages, it has been shown to have no effect on COX-2 expression in human umbilical vein endothelial cells (HUVEC). pnas.orgpnas.org This selectivity suggests a targeted anti-inflammatory action. Furthermore, the reduction in COX-2 expression mediated by immunomodulatory drugs like pomalidomide has been linked to an increase in IL-10, as neutralizing IL-10 can counteract the inhibition of COX-2. nih.gov
The data below outlines the inhibitory effects of this compound on the COX-2 pathway.
| Target | Effect of this compound | Mechanism | References |
| COX-2 Gene Transcription | Inhibition | Transcriptional inhibition | fda.govnih.gov |
| Prostaglandin Production | Inhibition | Downstream effect of COX-2 inhibition | nih.govresearchgate.net |
Adjuvant-like Immunological Properties
This compound exhibits adjuvant-like properties, meaning it can enhance the body's immune response to an antigen. This is particularly relevant in the context of cancer therapy, where it can bolster the immune system's ability to recognize and attack tumor cells.
Promotion of Tumor-Specific Th1-Type Immune Responses
A critical aspect of this compound's adjuvant-like activity is its ability to promote a tumor-specific T helper 1 (Th1)-type immune response. nih.gov Th1 responses are characterized by the production of cytokines like IFN-γ and IL-2, which are essential for cell-mediated immunity and the activation of cytotoxic T lymphocytes (CTLs) that can directly kill tumor cells. scienceopen.com
In preclinical models, the inclusion of pomalidomide in a tumor cell vaccination protocol has been shown to strongly enhance the protective immunity against a subsequent challenge with live tumor cells. nih.gov This enhanced protection was associated with an increased generation of tumor-specific IFN-γ and IL-2 from both CD4+ and CD8+ T cells. nih.gov By fostering a Th1-polarized immune environment, pomalidomide helps to overcome immune tolerance to tumors and promotes a more effective anti-cancer immune attack. scienceopen.comaacrjournals.org This effect may also be partly due to the inhibition of regulatory T cells (Tregs), which are immunosuppressive cells that can dampen anti-tumor immunity. researchgate.net
The following table details the findings related to the promotion of Th1-type immune responses by this compound.
| Immune Response Component | Effect of this compound | Key Cytokines Involved | References |
| Tumor-Specific Immunity | Enhanced | IFN-γ, IL-2 | nih.gov |
| T Helper Cell Polarization | Promotes Th1-type response | IFN-γ, IL-2 | nih.govscienceopen.com |
| Regulatory T cells (Tregs) | Inhibition of proliferation and function | researchgate.net |
Anti Cancer and Anti Proliferative Research with R Pomalidomide
Direct Anti-Myeloma Cell Activity
Pomalidomide (B1683931) exerts direct anti-myeloma effects by inhibiting cell growth and survival. nih.govwaocp.org This is achieved through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.gov
Pomalidomide has demonstrated the ability to inhibit the proliferation and survival of myeloma cells. nih.govnih.govdovepress.com This is partly achieved by inducing cell cycle arrest, a process that involves the upregulation of the p21 WAF-1 protein, a mediator of p53 tumor suppression. nih.govdovepress.com Pomalidomide also induces apoptosis in myeloma cells through the caspase-8 pathway. dovepress.com
The anti-proliferative activity of pomalidomide is linked to its interaction with a protein called cereblon (CRBN). nih.govdovepress.comnih.gov Binding of pomalidomide to CRBN, which is part of an E3 ubiquitin ligase complex, leads to the degradation of key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3). nih.govrsc.orgashpublications.org The degradation of these factors results in the downregulation of other critical proteins for myeloma cell survival, such as c-MYC and interferon regulatory factor 4 (IRF4). nih.govplos.orgnih.gov
The bone marrow microenvironment plays a crucial role in supporting the growth and survival of myeloma cells. Pomalidomide disrupts this supportive interaction. dovepress.comnih.gov It has been shown to inhibit the secretion of key cytokines and growth factors from bone marrow stromal cells (BMSCs) that are essential for myeloma cell proliferation, such as interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF). dovepress.comnih.gov By interfering with the communication between myeloma cells and BMSCs, pomalidomide effectively cuts off a vital support system for the tumor. dovepress.comnih.gov
Inhibition of Myeloma Cell Proliferation and Survival
Efficacy in Drug-Resistant Malignancies
A significant aspect of pomalidomide research is its effectiveness in cancers that have become resistant to other therapies. dovepress.com
Pomalidomide has shown significant activity in myeloma cell lines that are resistant to lenalidomide (B1683929), another immunomodulatory agent. waocp.orgnih.govdovepress.comnih.goveuropa.eu This suggests a lack of complete cross-resistance between the two drugs. nih.gov The ability of pomalidomide to overcome lenalidomide resistance is a key clinical advantage. dovepress.comashpublications.orgascopubs.org Preclinical studies have demonstrated that pomalidomide can inhibit the proliferation of lenalidomide-resistant myeloma cells. nih.goveuropa.eu This effect is particularly potent when pomalidomide is combined with dexamethasone (B1670325), showing synergistic anti-proliferative and pro-apoptotic activity in both lenalidomide-sensitive and resistant cell lines. nih.govashpublications.org The mechanism for overcoming resistance may involve the degradation of AT-rich interaction domain 2 (ARID2), a target not affected by lenalidomide. mdpi.com
nih.govashpublications.orgnih.goveuropa.eumdpi.com| Study Focus | Key Finding | Reference |
|---|---|---|
| Activity in Lenalidomide-Refractory Patients | Demonstrated significant activity in patients with disease refractory to lenalidomide. | |
| Synergistic Effects with Dexamethasone | Combination with dexamethasone shows synergistic anti-proliferative effects in lenalidomide-resistant cells. | |
| Preclinical Models | Inhibits proliferation of lenalidomide-resistant myeloma cell lines. | |
| Mechanism of Overcoming Resistance | May involve degradation of ARID2, a protein not targeted by lenalidomide. |
Pomalidomide has also been investigated in the context of bortezomib-refractory multiple myeloma. nih.govcancernetwork.com Bortezomib (B1684674) is a proteasome inhibitor, another important class of drugs used to treat multiple myeloma. Clinical studies have shown that pomalidomide, often in combination with dexamethasone, is effective in patients whose disease has progressed after treatment with bortezomib. nih.govascopubs.org The OPTIMISMM trial, for instance, showed that the addition of pomalidomide to a bortezomib and dexamethasone regimen improved outcomes in patients with lenalidomide-exposed relapsed/refractory multiple myeloma. cancernetwork.com
nih.govascopubs.orgcancernetwork.com| Study Focus | Key Finding | Reference |
|---|---|---|
| Activity in Bortezomib-Refractory Patients | Demonstrated efficacy in patients with disease refractory to bortezomib. | |
| Combination Therapy | Effective in combination with dexamethasone in patients who have received prior bortezomib therapy. | |
| OPTIMISMM Trial | Adding pomalidomide to bortezomib and dexamethasone improved outcomes in lenalidomide-exposed patients. |
Activity in Lenalidomide-Resistant Myeloma Cell Lines
Expanding Therapeutic Applications beyond Multiple Myeloma
While the primary focus of (R)-pomalidomide research has been on multiple myeloma, there is interest in its potential application in other malignancies. Given its mechanisms of action, including anti-proliferative and immunomodulatory effects, its utility in other hematological cancers and even solid tumors is an area of ongoing investigation.
B-Cell Lymphomas (e.g., Diffuse Large B-Cell Lymphoma, Primary Effusion Lymphoma, Primary Central Nervous System Lymphoma)
This compound has demonstrated significant anti-lymphoma activity across a range of aggressive B-cell lymphomas, attributed to both direct cytotoxic effects and modulation of the tumor microenvironment. dovepress.comfrontiersin.org
Diffuse Large B-Cell Lymphoma (DLBCL): Research has explored the use of this compound in relapsed or refractory (R/R) DLBCL. ashpublications.org A phase I/II trial, PRIDE (ChiCTR2100049327), was designed to evaluate the safety and efficacy of this compound in combination with the R-ICE salvage regimen (rituximab, ifosfamide, carboplatin, and etoposide) for patients with first-relapse or primary refractory DLBCL. ashpublications.org The rationale for this study is based on the known anti-tumor effects of immunomodulatory agents in lymphoma and the need for new therapeutic strategies to improve response rates. ashpublications.org In preclinical studies, the combination of this compound with GSK126, an EZH2 inhibitor, showed synergistic growth inhibition of EZH2 gain-of-function mutant DLBCL cells. researchgate.net This effect was found to be dependent on cereblon (CRBN) and led to the induction of B-cell differentiation and apoptosis. researchgate.net
Primary Effusion Lymphoma (PEL): PEL is an aggressive B-cell lymphoma caused by the Kaposi's sarcoma-associated herpesvirus (KSHV). plos.org this compound has been shown to induce direct cytotoxicity in PEL cells by downregulating interferon regulatory factor 4 (IRF4), c-Myc, and casein kinase 1 alpha (CK1α) through its interaction with the E3 ubiquitin ligase cereblon. plos.orgnih.gov Furthermore, this compound can counteract KSHV-induced immune evasion by upregulating the expression of immune co-stimulatory molecules such as ICAM-1 and B7-2 on the surface of PEL cells. plos.orgnih.gov This restoration of immune recognition leads to increased T-cell activation and natural killer (NK) cell-mediated cytotoxicity against the lymphoma cells. nih.gov Studies have shown that this effect is dependent on cereblon and involves the PI3K signaling pathway. plos.orgnih.gov In a retrospective study of patients with HIV-associated lymphomas, five had PEL, and some were treated with pembrolizumab (B1139204) with or without pomalidomide, showing a 50% response rate with particular benefit in gammaherpesvirus-associated tumors. bmj.com
Primary Central Nervous System Lymphoma (PCNSL): this compound has shown promising activity in the treatment of relapsed or refractory PCNSL, a rare and aggressive extranodal lymphoma. dovepress.comtandfonline.com It exhibits excellent penetration into the central nervous system (CNS). dovepress.com Its anti-lymphoma activity in PCNSL is twofold: it has direct cytotoxic effects and it modulates the tumor immune microenvironment by polarizing tumor-associated macrophages from an M2 to an M1 phenotype. dovepress.com
| Clinical Trial Data for this compound in PCNSL | |
| Trial Phase | Phase I |
| Patient Population | Relapsed/Refractory PCNSL and PVRL |
| Combination Therapy | This compound and Dexamethasone |
| Overall Response Rate (ORR) | 48% |
| Complete Response (CR) | 6 patients |
| Complete Response, unconfirmed (CRu) | 2 patients |
| Partial Response (PR) | 4 patients |
| Median Progression-Free Survival (PFS) | 5.3 months |
| PFS in Responders | 9 months |
| Source: ashpublications.org |
Investigations in Acute Myeloid Leukemia (AML)
Research into the effects of this compound in acute myeloid leukemia (AML) has revealed both direct and indirect anti-leukemic activities. mdpi.comnih.gov In preclinical models, this compound has been shown to have a direct cytotoxic effect on AML blasts, reducing their viability. mdpi.comnih.gov
Beyond its direct effects, this compound significantly modulates the immune response against AML cells. It enhances the sensitivity of leukemic cells to NK cell-mediated lysis. mdpi.comnih.gov This is achieved through several mechanisms, including the downregulation of HLA class I molecules on AML blasts and an increase in CD56 expression on NK cells. mdpi.comnih.gov this compound also improves NK cell degranulation and the polarization of the immunological synapse. mdpi.com In preclinical studies, combining this compound with standard chemotherapy agents did not overcome bone marrow stroma-mediated resistance but did induce the mobilization of non-del(5q) AML cells to the peripheral blood. bohrium.com
| Effects of this compound on AML and Immune Cells (Preclinical) | |
| Direct Effects on AML Blasts | - Induces cell death in vitro nih.gov- Reduces cell vitality mdpi.com- Decreases tumor progression in vivo nih.gov |
| Immunomodulatory Effects | - Sensitizes AML blasts to NK cell lysis mdpi.comnih.gov- Downregulates HLA-I class molecules on AML blasts mdpi.comnih.gov- Increases CD56 expression on NK cells mdpi.comnih.gov- Enhances NK cell degranulation mdpi.com |
| Source: mdpi.comnih.gov |
Studies in Kaposi's Sarcoma
This compound has demonstrated significant clinical activity in the treatment of Kaposi's sarcoma (KS), a cancer caused by the Kaposi's sarcoma-associated herpesvirus (KSHV). cancer.gov This led to the U.S. Food and Drug Administration (FDA) expanding the indication for pomalidomide to include adult patients with AIDS-related KS after failure of highly active antiretroviral therapy, and for HIV-negative KS patients. cancer.gov
| Clinical Trial Data for this compound in Kaposi's Sarcoma | |
| Study Population | 28 participants with symptomatic KS (18 HIV-positive, 10 HIV-negative) |
| Overall Response Rate (ORR) | 71% |
| Response Rate in HIV-positive patients | 67% |
| Response Rate in HIV-negative patients | 80% |
| Median Progression-Free Survival (PFS) | 10.2 months |
| Source: nih.govresearchgate.net |
Mechanisms of Drug Resistance to R Pomalidomide
CRBN-Dependent Resistance Mechanisms
CRBN is the substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. biorxiv.org (R)-pomalidomide acts as a "molecular glue," binding to CRBN and inducing the recruitment and subsequent degradation of specific target proteins, known as neosubstrates, most notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govrsc.org The degradation of these factors is central to the anti-myeloma effects of the drug. rsc.org Consequently, any disruption to this pathway can lead to drug resistance.
The most direct mechanism of resistance involves the alteration of the CRBN gene or its expression levels. researchgate.net Myeloma cells with reduced or absent CRBN expression are highly resistant to this compound. tandfonline.comashpublications.org This is because the drug requires CRBN to exert its therapeutic effect; without this target, it cannot induce the degradation of its downstream neosubstrates. ashpublications.org
Acquired resistance during treatment is frequently associated with the selection of cancer cell clones that have developed genetic alterations in the CRBN gene. researchgate.net Comprehensive genomic analyses of patients treated with IMiDs have revealed an increasing frequency of CRBN aberrations—including point mutations, gene copy losses, and structural variations—as patients progress from being newly diagnosed to becoming refractory to lenalidomide (B1683929) and subsequently to this compound. nih.govranchobiosciences.com By the time patients are refractory to this compound, it is estimated that nearly one-third have detectable CRBN alterations, making this the single most significant clinical contributor to acquired resistance. nih.govhaematologica.org These genetic changes are associated with inferior clinical outcomes. nih.gov
| Patient Cohort | Frequency of CRBN Mutations | Reference |
|---|---|---|
| Newly Diagnosed Myeloma | 0.5% | nih.govranchobiosciences.com |
| Lenalidomide-Refractory | 2.2% | nih.govranchobiosciences.com |
| Pomalidomide-Refractory | 9.0% | nih.govranchobiosciences.com |
CRBN-Independent Resistance Mechanisms
A significant proportion of patients develop resistance to this compound without any detectable abnormalities in CRBN, indicating the existence of alternative, CRBN-independent resistance pathways. nih.govhaematologica.org These mechanisms allow cancer cells to survive despite a functional CRBN pathway and effective degradation of target neosubstrates.
Myeloma cells can develop resistance by activating or upregulating oncogenic signaling pathways that promote cell survival and proliferation, thereby overriding the anti-tumor effects of this compound. nih.gov This persistence of pro-growth signals allows the cells to survive even when key targets like IKZF1 and IRF4 are being degraded. nih.gov
Key pathways implicated in this form of resistance include:
IL-6/STAT3 Signaling : The Interleukin-6 (IL-6) pathway, a critical driver in multiple myeloma, can become upregulated in resistant cells. This leads to the sustained activation of the STAT3 transcription factor, which in turn maintains the expression of survival genes like IRF4, independent of the drug's action. nih.govnih.gov
Wnt/β-catenin Signaling : Dysregulation of the Wnt/β-catenin pathway has been observed in IMiD-resistant myeloma cells, leading to the upregulation of oncogenes such as MYC and Cyclin D1. nih.gov
MEK/ERK and NF-κB Pathways : Studies have shown that the knockout of Tumor Necrosis Factor Receptor-Associated Factor 2 (TRAF2) can induce significant resistance to this compound. haematologica.orgashpublications.org This occurs through the activation of the MEK/ERK and NF-κB signaling cascades, independently of the CRBN-IKZF1/3 axis. haematologica.orgashpublications.org
| Signaling Pathway | Key Mediators | Effect on Resistance | Reference |
|---|---|---|---|
| IL-6/STAT3 | IL-6, STAT3 | Sustains expression of IRF4 and other survival genes. | nih.govnih.gov |
| Wnt/β-catenin | β-catenin | Upregulates MYC and Cyclin D1 expression. | nih.gov |
| MEK/ERK & NF-κB | TRAF2, MEK, ERK, NF-κB | Promotes survival signals independent of CRBN-IKZF1/3 degradation. | haematologica.orgashpublications.org |
Another sophisticated resistance mechanism involves the cancer cells rewiring their transcriptional networks to become less dependent on the oncogenic pathways that this compound targets. nih.gov In this scenario, even though this compound successfully binds to CRBN and degrades IKZF1/3, the cancer cells have adapted to maintain high levels of critical oncogenes like MYC and IRF4 through alternative transcriptional routes. haematologica.orgnih.gov
Research has shown that a high percentage of myeloma cell lines (92%) challenged with this compound remained viable despite the effective degradation of IKZF1 and IKZF3. haematologica.orgnih.gov This demonstrates a clear decoupling of neosubstrate degradation from cell death. This rewiring can also involve other neosubstrates of this compound, such as ARID2, which may regulate MYC independently of IKZF1/3, adding another layer of complexity to the resistance landscape. rsc.orgfrontiersin.org
This compound's therapeutic effects are not limited to direct anti-tumor activity; it also possesses potent immunomodulatory functions, such as enhancing the activity of T cells and Natural Killer (NK) cells. nih.gov Resistance can therefore arise from mechanisms that allow the tumor to evade this enhanced immune surveillance. nih.gov
Studies have identified distinct immune signatures associated with resistance. nih.gov In pomalidomide-resistant patients, there is often a notable increase in the proportion of T follicular helper (Tfh) cells and a decrease in B cells in the peripheral blood. nih.govnih.gov Furthermore, resistance can be linked to a state of immune cell exhaustion, characterized by an increase in exhaustion markers on T cells. ashpublications.orgoaepublish.com A loss of the interferon (IFN) response, which is typically induced by IMiDs in sensitive myeloma cells, may also contribute to this immune escape. ashpublications.org
Recent research using proteomic analysis has uncovered a link between the complement system and resistance to this compound. nih.govnih.govresearchgate.net These studies revealed a consistent and significant decrease in the levels of various complement components in the plasma of patients who were resistant to this compound compared to those who were sensitive to the treatment. nih.govnih.govresearchgate.netresearchgate.net
This finding suggests that the complement pathway is involved in the response to this compound. Correlation analysis has further strengthened this link by showing significant relationships between the levels of specific complement proteins and the proportions of immune cells associated with resistance. nih.gov For example, the abundance of B cells was negatively correlated with complement components C8A, C8B, C8G, and F11, while Tfh cells showed a positive correlation with C8G and MASP1. nih.gov These results indicate that changes in the plasma complement profile may serve as a biomarker for resistance and highlight the interplay between the complement system and immune evasion in the context of this compound therapy. nih.gov
| Immune Cell Type | Correlation with Complement Proteins | Specific Complement Components | Reference |
|---|---|---|---|
| B Cells | Negative | C8A, C8B, C8G, F11 | nih.gov |
| T follicular helper (Tfh) cells | Positive | C8G, MASP1 | nih.gov |
Role of Glycine (B1666218) Metabolism in Modulating Sensitivity
Metabolic reprogramming is a hallmark of cancer, and emerging evidence suggests a link between amino acid metabolism and sensitivity to this compound. Studies have identified that glycine levels are significantly decreased in the plasma of patients resistant to pomalidomide (B1683931). nih.govnih.govresearchgate.net This finding points to a potential role for glycine metabolism in the mechanisms of drug resistance. nih.gov
To explore this connection, in-vitro experiments were conducted on multiple myeloma cell lines. nih.govresearchgate.net The results demonstrated that the administration of exogenous glycine could enhance the sensitivity of these cancer cells to this compound. nih.govnih.gov This increased sensitivity was evidenced by a decrease in cell viability and an increase in apoptosis when the drug was combined with glycine. nih.govresearchgate.net These findings suggest that glycine may potentiate the anti-myeloma effects of pomalidomide and that its depletion in some patients could be a contributing factor to resistance. nih.govresearchgate.net
| Cell Line | Treatment | Observed Effect |
|---|---|---|
| RPMI-8226 | This compound + Glycine | Increased sensitivity (decreased cell viability, increased apoptosis) |
| MM.1S | This compound + Glycine | Increased sensitivity (decreased cell viability, increased apoptosis) |
| U266 | This compound + Glycine | Increased sensitivity (decreased cell viability, increased apoptosis) |
Based on findings from a study where pomalidomide (1 μM) was combined with varying concentrations of glycine (10, 20 mg/L). researchgate.net
Clonal Heterogeneity and Evolution of Resistant Subpopulations
Multiple myeloma is characterized by significant genetic diversity within a single patient's tumor, a phenomenon known as intra-clonal heterogeneity. researchgate.netnih.gov This heterogeneity is a fundamental driver of drug resistance. researchgate.net The population of cancer cells is not uniform; instead, it consists of various subclones with distinct genetic and molecular profiles. researchgate.netnih.gov
When a patient is treated with a drug like this compound, the therapy acts as a strong selective pressure on this heterogeneous population. researchgate.netresearchgate.net Clones that are sensitive to the drug are eliminated, while pre-existing or newly emerging clones that possess resistance-conferring mutations can survive and proliferate. researchgate.net This process, akin to Darwinian evolution, leads to a shift in the clonal landscape of the tumor, resulting in the dominance of resistant subpopulations and, ultimately, clinical relapse. researchgate.net This dynamic evolution of tumor clones is a major challenge in treatment, as the genetic makeup of the cancer can change significantly over time and in response to different therapies. nih.gov Studies have shown that specific genetic alterations are associated with resistance to pomalidomide, and these can differ from the mutations that drive resistance to other immunomodulatory agents, highlighting the drug-specific nature of this evolutionary process. researchgate.net For instance, while some subclones may develop resistance to one agent, they might remain sensitive to another, such as a combination of pomalidomide and an immunostimulatory antibody. wjgnet.com
Synthetic Methodologies and Derivatization Strategies for R Pomalidomide Analogs in Research
Development of Novel Synthetic Routes for (R)-Pomalidomide and its Derivatives
Continuous Flow Synthesis Approaches
The process typically involves several key steps that are translated from batch to flow conditions. For instance, a continuous 3-4 step flow approach has been described for pomalidomide (B1683931) synthesis. researchgate.net Flow chemistry is particularly appealing for preparing IMiD analogues needed for clinical screening and practice due to its reliability and robustness. researchgate.netresearchgate.net The implementation of multi-step and automated synthetic processes is a growing field in modern organic chemistry, and flow techniques are well-suited for these applications. researchgate.net
One-Pot Synthetic Protocols
One-pot syntheses provide a rapid and efficient alternative to traditional multi-step procedures, minimizing the need for intermediate purification steps. nih.gov A novel one-pot method for synthesizing a variety of IMiD analogues, including pomalidomide, has been reported. nih.gov This protocol allows for the synthesis of pomalidomide from commercially available starting materials in an 80% yield without the need for purification. nih.gov A key advantage of this method is its tolerance of the aniline (B41778) functional group, which avoids the need for a nitro-group reduction step, a common feature in other synthetic routes. nih.gov
This one-pot approach has been successfully applied to generate libraries of JQ1-pomalidomide conjugates, with yields reaching up to 62%. nih.govrsc.org The strategy leverages the differing reactivity of primary and secondary amine nucleophiles to achieve high yields and simplify the synthesis of these complex bifunctional molecules. nih.govrsc.org This method is particularly valuable for the rapid preparation of conjugate libraries, which is often required in the development of new protein degraders. nih.govrsc.org
Strategies for Conjugate Formation and Linker Chemistry
The derivatization of pomalidomide is crucial for its incorporation into bifunctional molecules. This typically involves attaching a linker to the pomalidomide core, which can then be connected to a ligand for a protein of interest.
Alkylation, Acylation, and Nucleophilic Aromatic Substitution for Derivatization
Several chemical strategies are employed for the derivatization of pomalidomide. These include alkylation, acylation, and nucleophilic aromatic substitution (SNAr). researchgate.net
Alkylation: The amino group on the pomalidomide ring can be alkylated. researchgate.net
Acylation: The amino group can also be acylated to introduce different functional groups. researchgate.net
Nucleophilic Aromatic Substitution (SNAr): A common and effective method involves the SNAr reaction of 4-fluorothalidomide with primary or secondary amines. researchgate.netrsc.org This reaction is often performed at elevated temperatures. rsc.orgnih.gov While effective, this method can sometimes lead to the formation of byproducts due to the thermal decomposition of solvents like DMF. nih.gov Using DMSO as a solvent can mitigate this issue. nih.gov Microwave-assisted synthesis has been shown to significantly accelerate this reaction, providing high yields in as little as 15 minutes. rsc.org
It is important to note that traditional methods for pomalidomide derivatization can be low-yielding and produce numerous byproducts, necessitating the development of new and improved reaction conditions. researchgate.net
Design and Preparation of Pomalidomide-Linkers for Bifunctional Molecules
The linker connecting pomalidomide to a target protein ligand is a critical component of a bifunctional molecule, influencing its physicochemical properties and biological activity. nih.gov The design and synthesis of these linkers are therefore of prime importance.
A variety of pre-assembled, bifunctional linkers are commercially available, which can be readily conjugated to pomalidomide. nih.gov Researchers have also developed toolboxes of linkers with varying lengths, compositions, and functionalities. nih.gov These linkers are typically designed with orthogonal protecting groups to allow for sequential conjugation to pomalidomide and the target-protein ligand. nih.gov
One common strategy involves the SNAr reaction of 4-fluorothalidomide with a primary amine on the linker. nih.gov The other end of the linker can then be functionalized for attachment to a "warhead" ligand through methods like amide coupling. nih.gov The development of reliable and succinct methods for preparing pomalidomide-linkers is essential for the efficient synthesis of conjugate libraries. researchgate.netresearchgate.net These libraries are crucial for probing structure-activity relationships and identifying potent protein degraders. nih.gov
Structure Activity Relationship Sar Studies of R Pomalidomide and Its Analogs
Molecular Interactions of the Glutarimide (B196013) Moiety with the CRBN Tri-Trp Pocket
The foundation of pomalidomide's mechanism of action lies in its binding to the substrate receptor Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. acs.org Central to this interaction is the glutarimide moiety of pomalidomide (B1683931).
The glutarimide ring inserts into a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN. rsc.orgnih.gov This pocket is notably characterized by the presence of three tryptophan residues (W380, W386, and W400), often referred to as the "tri-Trp pocket". rsc.orgjst.go.jp The insertion of the glutarimide moiety is a critical and sufficient step for binding to this pocket. nih.gov
Key molecular interactions that stabilize this binding include:
Hydrogen Bonding: The glutarimide ring forms crucial hydrogen bonds with amino acid residues within the pocket. Specifically, hydrogen bonds are formed with the backbone of H378 and W380, and with the side chain of H378. rsc.org Another study also notes hydrogen bond formation with residue E377. chemrxiv.org
Hydrophobic Interactions: The hydrophobic nature of the tri-tryptophan pocket provides a favorable environment for the non-polar portions of the glutarimide ring. rsc.org
This precise fit and the network of interactions ensure a stable association between pomalidomide and CRBN, setting the stage for the recruitment of neosubstrates to the E3 ligase complex for subsequent ubiquitination and degradation.
Significance of the Phthalimide (B116566) Ring and its Functionalization
While the glutarimide moiety anchors pomalidomide to CRBN, the phthalimide ring is solvent-exposed and plays a crucial role in recruiting specific protein substrates (neosubstrates) to the CRBN-pomalidomide complex. acs.orgrsc.org The nature and substitution of this ring are pivotal in determining which proteins are targeted for degradation.
Pomalidomide is a thalidomide (B1683933) derivative distinguished by an amino group at the 4-position of the phthalimide ring and a carbonyl group that is absent in lenalidomide (B1683929). jst.go.jpdovepress.com This C4-amino group is particularly significant. It forms a water-mediated hydrogen bond with the Q146 residue of the neosubstrate Ikaros (IKZF1), an interaction that stabilizes the ternary complex of CRBN-pomalidomide-Ikaros. rsc.orgnih.gov Thalidomide, which lacks this amino group, shows weaker degradation of Ikaros. nih.gov
The functionalization of the phthalimide ring has been a key strategy in developing new IMiDs with altered substrate specificities. chemrxiv.org For instance, the development of compounds like CC-220, which has an extended structure compared to pomalidomide, demonstrates that modifications to the part of the molecule extending from the phthalimide ring can lead to additional contacts with the CRBN surface, resulting in higher binding affinity and more potent degradation of target proteins like Ikaros and Aiolos. sci-hub.se Studies on various phthalimide derivatives have consistently highlighted the importance of this ring in the anti-inflammatory and other biological activities of these compounds. researchgate.netresearchgate.netucl.ac.uk
Identification of Critical Amino Acid Residues for Binding (e.g., Q147 of Ikaros)
The formation of a stable ternary complex between CRBN, pomalidomide, and a neosubstrate is a prerequisite for the substrate's degradation. Research has identified specific amino acid residues within the neosubstrates that are critical for this interaction.
In the case of the transcription factor Ikaros (IKZF1) and its family member Aiolos (IKZF3), a key degron motif is located within their C2H2 zinc finger (ZF) domains. nih.gov Structural and mutagenesis studies have pinpointed a specific glutamine residue within the second zinc finger (ZF2) as being essential for the interaction with the pomalidomide-CRBN complex. nih.gov In Ikaros, this is glutamine 146 (Q146), while in IKZF3, it is glutamine 147 (Q147). nih.govbiorxiv.org
The side chain of IKZF1 Q146 packs against the phthalimide group of pomalidomide. nih.gov This interaction is further stabilized by a water-mediated hydrogen bond between the C4-amino group of pomalidomide and the Q146 residue. nih.govbiorxiv.org Mutation of this glutamine residue (e.g., Q146I or Q147E) disrupts the binding to the pomalidomide-CRBN complex and stabilizes the protein, preventing its degradation. nih.govbiorxiv.org This highlights the exquisite molecular recognition that underpins the selective degradation induced by pomalidomide. The interaction involves a β-hairpin loop in the neosubstrate that positions itself at the binding site, creating new interactions among the three components of the ternary complex. chemrxiv.org
Stereochemical Considerations in IMiD Activity and Racemic Mixtures
Pomalidomide possesses a chiral center at the C3 position of the glutarimide ring, meaning it exists as two non-superimposable mirror-image enantiomers: (R)-pomalidomide and (S)-pomalidomide. dovepress.compnas.org Pomalidomide is clinically developed and administered as a racemic mixture, which is an equal mixture of both enantiomers. dovepress.comnih.gov
A key characteristic of IMiDs is that their enantiomers rapidly interconvert under physiological conditions. pnas.org This racemization makes it challenging to study the individual activities of the (R) and (S) forms in vivo. However, studies using techniques to stabilize the enantiomers, such as deuterium (B1214612) substitution, have revealed that the biological activity is often predominantly associated with one enantiomer. pnas.org
For thalidomide, it has been shown that the (S)-enantiomer binds to CRBN with a significantly higher affinity (6- to 10-fold stronger) than the (R)-enantiomer. jst.go.jp The (S)-enantiomer is also a more potent inhibitor of CRBN auto-ubiquitination and more effectively recruits Ikaros to the complex. jst.go.jp Structural studies of CRBN in complex with thalidomide, lenalidomide, and pomalidomide have consistently shown that the (S)-enantiomer is preferentially bound. pnas.org
Despite the potential for differential activity, the rapid in vivo interconversion of pomalidomide's enantiomers leads to comparable systemic exposure to both the (R) and (S) forms in humans. nih.govresearchgate.net This rapid equilibrium justifies the clinical development of pomalidomide as a racemic mixture, as administering a single enantiomer would not result in a significantly different exposure profile in patients. nih.gov A racemic mixture is optically inactive because the equal and opposite rotation of plane-polarized light by the two enantiomers cancels out. units.itnumberanalytics.com
Interactive Data Table: Enantiomer Binding Affinity for CRBN
Click to view data
| Compound | Enantiomer | Relative Binding Affinity to CRBN |
| Thalidomide | (S)-enantiomer | 6-10x higher than (R)-enantiomer jst.go.jp |
| Thalidomide | (R)-enantiomer | Lower than (S)-enantiomer jst.go.jp |
Advanced Research Applications: Proteolysis Targeting Chimeras Protacs and Molecular Glues
(R)-Pomalidomide as a Cereblon (CRBN) E3 Ligase Ligand in PROTAC Design
This compound functions as a potent ligand for Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. frontiersin.orgnih.gov By incorporating this compound into a PROTAC, researchers can effectively recruit the CRBN E3 ligase to a specific POI. The glutarimide (B196013) ring of pomalidomide (B1683931) is essential for its binding to CRBN, while the phthalimide (B116566) ring provides an attachment point for the linker that connects to the POI-binding ligand. rsc.orgnih.gov This strategy has been widely adopted in the design of numerous PROTACs targeting a diverse range of proteins implicated in various diseases. frontiersin.orgnih.gov The interaction between pomalidomide, CRBN, and a target protein forms a ternary complex, a critical step for subsequent ubiquitination and degradation of the target. medchemexpress.com
Targeted Protein Degradation (TPD) of Diverse Proteins of Interest (POIs)
The versatility of the PROTAC platform, utilizing this compound as a CRBN ligand, has enabled the targeted degradation of a wide array of proteins involved in pathological processes.
A primary focus of PROTAC research has been the degradation of proteins that drive cancer development and progression. Examples of oncogenic proteins successfully targeted for degradation using this compound-based PROTACs include:
BRD4: Bromodomain-containing protein 4 (BRD4) is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins that plays a critical role in the transcriptional regulation of key oncogenes like c-Myc. frontiersin.orgnih.gov The development of BRD4-targeting PROTACs, such as ARV-825, which links a BET inhibitor with pomalidomide, has demonstrated potent and selective degradation of BRD4, leading to anti-tumor activity in preclinical models of leukemia and other cancers. researchgate.net
MCL-1/BCL-2 and BCL-xL: These are anti-apoptotic proteins of the B-cell lymphoma 2 (BCL-2) family, which are often overexpressed in cancer cells, promoting their survival. nih.gov PROTACs have been designed to dually degrade BCL-xL and BCL-2, offering a promising therapeutic strategy for cancers like small-cell lung cancer. nih.gov
HDAC6: Histone deacetylase 6 (HDAC6) is involved in various cellular processes, and its dysregulation is linked to cancer. frontiersin.org this compound has been incorporated into PROTACs to effectively degrade HDAC6. frontiersin.org
BTK: Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor signaling pathway, making it a key target in B-cell malignancies. frontiersin.orgnih.gov PROTACs utilizing pomalidomide have been developed to degrade both wild-type and mutant forms of BTK, offering a potential solution to overcome drug resistance observed with conventional inhibitors. explorationpub.comsci-hub.se
CDK6: Cyclin-dependent kinase 6 (CDK6) is a key regulator of the cell cycle, and its aberrant activity is common in many cancers. nih.gov Palbociclib-based PROTACs that recruit CRBN via pomalidomide have shown potent and selective degradation of CDK6. nih.gov
EGFR: The epidermal growth factor receptor (EGFR) is a well-established oncogene, and mutations in EGFR can drive tumor growth. PROTACs have been designed to target and degrade EGFR, including mutant forms resistant to traditional inhibitors. researchgate.netfrontiersin.org
The table below summarizes some of the oncogenic proteins targeted by this compound-based PROTACs and the corresponding research findings.
| Target Protein | PROTAC Component (POI Ligand) | Key Finding |
| BRD4 | JQ1 (BET inhibitor) | Selective degradation of BET proteins, delaying leukemia progression in mice. frontiersin.org |
| BCL-xL/BCL-2 | Navitoclax analog | Dual degradation of BCL-xL and BCL-2 shows high efficacy in small-cell lung cancer models. nih.gov |
| BTK | Ibrutinib or PLS-123 | Effective degradation of BTK protein. nih.gov |
| CDK6 | Palbociclib | Potent and selective degradation of CDK6. nih.gov |
| EGFR | Gefitinib | Degradation of EGFR L858R mutant. frontiersin.org |
The application of this compound-based PROTACs extends beyond oncology. A notable example is the targeting of Hematopoietic Prostaglandin (B15479496) D2 Synthase (H-PGDS) . Overproduction of prostaglandin D2 (PGD2) by H-PGDS is implicated in allergic diseases and Duchenne muscular dystrophy. nih.govresearchgate.netacs.org Researchers have successfully developed a PROTAC, named PROTAC(H-PGDS)-1, by linking an H-PGDS inhibitor (TFC-007) to pomalidomide. nih.govacs.org This PROTAC effectively induced the selective degradation of H-PGDS, leading to a sustained suppression of PGD2 production. nih.govresearchgate.net Further optimization led to the development of PROTAC(H-PGDS)-7, which exhibited highly potent H-PGDS degradation. tocris.comchemrxiv.org
Degradation of Oncogenic Proteins (e.g., BRD4, MCL-1/BCL-2, BCL-xL, HDAC6, BTK, mTOR, CDK6, EGFR, PLK1, CDK2, PI3K, AKT, STAT3)
Design Principles for PROTAC Optimization
The efficacy of a PROTAC is not solely dependent on the choice of the POI ligand and the E3 ligase ligand. The linker connecting these two moieties and strategies to minimize off-target effects are critical for developing effective and safe protein degraders.
The linker plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govub.edu Its length and chemical composition can significantly impact the degradation efficacy. medchemexpress.comub.edu
Length: An optimal linker length is necessary to correctly position the POI and the E3 ligase for efficient ubiquitination. medchemexpress.comub.edu Linkers that are too short or too long can prevent the formation of a stable ternary complex, thereby reducing or abolishing degradation activity. medchemexpress.combiorxiv.org For instance, in the development of p38α-targeting PROTACs, it was found that a linker length of at least 20 atoms was required for efficient degradation. ub.edu
Composition and Rigidity: The chemical makeup of the linker, including the presence of polyethylene (B3416737) glycol (PEG) chains or more rigid heterocyclic structures, influences the PROTAC's physicochemical properties and its ability to adopt the correct conformation for ternary complex formation. nih.govuchicago.edu Studies have shown that replacing flexible linkers with more rigid structures can enhance degradation potency. uchicago.edu The choice of linker can also affect the selectivity of the PROTAC.
The table below illustrates the impact of linker modifications on PROTAC activity for IDO1 degraders.
| PROTAC Analog | Linker Modification | Degradation Potency (DC₅₀) |
| Analog 13 | Contains flexible PEG linker | 20 nM biorxiv.org |
| Analog 21 | Rigid heterocyclic linker | 4.5 nM biorxiv.org |
| Analogs 22 & 23 | Shortened linker (removed piperidine (B6355638) ring) | Complete loss of potency biorxiv.org |
A significant challenge in the development of pomalidomide-based PROTACs is the potential for off-target degradation of other proteins, particularly zinc-finger (ZF) transcription factors. nih.govnih.gov Pomalidomide itself can act as a "molecular glue" to induce the degradation of certain ZF proteins, which can lead to unwanted biological effects. nih.govnih.govresearchgate.net
To address this, researchers are developing strategies to minimize these off-target effects. One promising approach involves modifying the pomalidomide scaffold. nih.govnih.gov It has been discovered that attaching the linker to the C5 position of pomalidomide's phthalimide ring, rather than the more commonly used C4 position, can significantly reduce the off-target degradation of ZF proteins. nih.govresearchgate.netresearchgate.net This is because modifications at the C5 position can create steric hindrance that disrupts the binding of ZF proteins to the CRBN-pomalidomide complex, without compromising the recruitment of the intended target protein. nih.govbiorxiv.org By applying these design principles, it is possible to create more specific and potentially safer PROTACs. nih.govnih.gov
Exploratory Research in Neurological Disorders
Neuroprotective Potential of (R)-Pomalidomide
This compound has demonstrated significant neuroprotective effects in several preclinical models of neurological disease. frontiersin.orgnih.gov Studies suggest that its ability to mitigate neuronal damage stems from its potent anti-inflammatory and anti-oxidative actions. frontiersin.orgmdpi.com
Studies in Parkinson's Disease Genetic Models (e.g., Drosophila LRRK2WD40)
In a genetic model of Parkinson's disease using the fruit fly, Drosophila melanogaster, carrying a mutation in the LRRK2 gene (LRRK2WD40), this compound has shown notable neuroprotective activity. frontiersin.orgnih.gov This specific model exhibits age-related motor impairments and a progressive loss of dopaminergic neurons, mirroring key aspects of Parkinson's disease in humans. frontiersin.orgnih.gov
Treatment with this compound was found to significantly improve motor performance in these flies. frontiersin.orgnih.gov Furthermore, the compound fully rescued the loss of dopaminergic neurons in the posterior clusters of the protocerebrum, which are crucial for locomotion. frontiersin.orgnih.gov This neuroprotective effect was observed at both 7 and 14 days post-eclosion. frontiersin.orgnih.gov The study also noted that this compound mitigated mitochondrial damage, a known factor in Parkinson's disease pathology. frontiersin.orgnih.gov
A subsequent study further validated these findings in a rat model of Parkinson's disease based on the intranigral infusion of human α-synuclein oligomers. nih.govcam.ac.uk This model also demonstrated motor and coordination impairments, which were fully rescued by this compound treatment. cam.ac.uk Stereological counting revealed a significant loss of neurons in the substantia nigra of untreated rats, a loss that was largely abolished by the administration of this compound. cam.ac.ukresearchgate.net
| Model System | Key Findings | Reference |
| Drosophila LRRK2WD40 Model | This compound improved climbing performance, rescued dopaminergic neuron loss, and mitigated mitochondrial damage. frontiersin.orgnih.govcnr.it | frontiersin.orgnih.govcnr.it |
| Rat α-synuclein Model | This compound rescued motor and coordination impairments and abolished significant neuronal loss in the substantia nigra. nih.govcam.ac.ukresearchgate.net | nih.govcam.ac.ukresearchgate.net |
Impact on Neuronal Cell Survival and Synaptic Integrity
This compound has demonstrated a positive impact on neuronal cell survival in various experimental settings. In a rat model of traumatic brain injury (TBI), a single dose of this compound administered post-injury significantly reduced the volume of the injury and augmented neuronal survival. researchgate.netnih.gov Specifically, it decreased the number of degenerating neurons in both the cerebral cortex and striatum. nih.gov This was associated with a reduction in neuronal apoptosis. nih.gov
Further in vitro studies using primary cortical neuronal cultures showed that this compound can protect against oxidative stress-induced cell death. mdpi.com Pre-treatment with this compound significantly increased cell viability in neurons exposed to hydrogen peroxide. mdpi.com
Beyond cell survival, research in the Drosophila LRRK2WD40 model has indicated that this compound can also preserve synaptic integrity. frontiersin.org The study found that the compound significantly increased the density of T-bars, which are essential presynaptic structures for neurotransmitter release, in the active zones of presynaptic boutons. frontiersin.orgnih.gov
| Study Focus | Model System | Key Findings | Reference |
| Neuronal Survival | Rat TBI Model | Reduced injury volume and increased neuronal survival. researchgate.netnih.gov | researchgate.netnih.gov |
| Rat Primary Cortical Neurons | Protected against oxidative stress-induced cell death. mdpi.com | mdpi.com | |
| Synaptic Integrity | Drosophila LRRK2WD40 Model | Increased the density of presynaptic T-bars. frontiersin.orgnih.gov | frontiersin.orgnih.gov |
Modulation of Neuroinflammation
A central aspect of this compound's neuroprotective potential lies in its ability to modulate neuroinflammation. frontiersin.orgmdpi.comresearchgate.net Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is a common feature of many neurodegenerative diseases. nih.govfrontiersin.org this compound is a potent inhibitor of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. frontiersin.orgfrontiersin.orgmdpi.com Its inhibitory action on TNF-α is reported to be up to 50,000 times greater than that of its parent compound, thalidomide (B1683933). frontiersin.orgfrontiersin.org
In the rat α-synuclein model of Parkinson's disease, infusion of α-synuclein oligomers led to a pro-inflammatory microglial phenotype with increased production of TNF-α. cam.ac.ukresearchgate.net Treatment with this compound inhibited this overproduction of TNF-α and, conversely, elevated the levels of the anti-inflammatory cytokine IL-10. cam.ac.ukresearchgate.net Similarly, in a rat model of TBI, this compound administration significantly attenuated the induction of pro-inflammatory cytokines, including TNF-α. researchgate.netnih.gov
The anti-inflammatory effects of this compound are not solely dependent on its binding to cereblon, a primary target for thalidomide and its derivatives. frontiersin.org This suggests a broader mechanism of action in modulating inflammatory pathways. frontiersin.org
Blood-Brain Barrier Permeability Studies
For a drug to be effective in treating neurological disorders, it must be able to cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). amegroups.orgmdpi.com
Studies in murine models have demonstrated that this compound has favorable BBB permeability. frontiersin.orgnih.gov In mice, it achieved a brain/plasma concentration ratio of approximately 0.71, indicating significant penetration into the CNS. frontiersin.orgfrontiersin.orgnih.gov Another study reported a CNS penetration of around 40% in a murine model. nih.gov This ability to cross the BBB is a crucial characteristic that supports its potential for treating CNS disorders. mdpi.comresearchgate.net In contrast, another thalidomide analog, lenalidomide (B1683929), has been reported to have relatively poor brain entry. nih.gov
| Compound | Brain/Plasma Ratio | Reference |
| This compound | ~0.71 | frontiersin.orgfrontiersin.orgnih.gov |
| This compound | ~0.40 | nih.gov |
| Lenalidomide | Poor | nih.gov |
Conclusion and Future Research Directions
Unresolved Questions and Knowledge Gaps in (R)-Pomalidomide Biology
The discovery of Cereblon (CRBN) as the direct molecular target for pomalidomide (B1683931) and other immunomodulatory imide drugs (IMiDs) has been a significant breakthrough. rsc.orgmdpi.com However, this has also brought to light several unresolved questions, particularly regarding the specific biological role of this compound.
A key knowledge gap is the exact contribution of this compound to the therapeutic effects observed with the racemic mixture. In vitro studies have consistently shown that the (S)-enantiomer has a stronger binding affinity for CRBN and, consequently, demonstrates more potent anticancer and immunomodulatory activities. rsc.orgnih.govresearchgate.net For example, research on a methylated analog of pomalidomide revealed that the (S)-enantiomer was substantially more effective at binding to CRBN and stimulating the production of interleukin-2 (B1167480) compared to its (R)-counterpart. nih.govresearchgate.net This is complicated by the rapid interconversion of the enantiomers under physiological conditions, which makes it challenging to attribute in vivo effects to a single isomer. rsc.orgmdpi.com Despite its weaker binding, the (R)-enantiomer achieves higher concentrations in the blood due to slower clearance, suggesting it may still play a role in the CRBN-dependent activity of the drug. nih.govresearchgate.net The full extent of this role remains an open area of investigation.
Furthermore, the complete range of native protein substrates targeted by the CRL4^CRBN^ E3 ubiquitin ligase complex is not fully known, nor is how this compound might uniquely influence their degradation. Pomalidomide acts as a "molecular glue," recruiting new proteins (neosubstrates) to the E3 ligase complex for subsequent degradation. rsc.org The degradation of transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3) is central to its anti-myeloma activity. rsc.orgashpublications.org More recently, the protein ARID2 was identified as a neosubstrate that is more effectively degraded by pomalidomide than by the related drug lenalidomide (B1683929), offering a potential explanation for pomalidomide's effectiveness in lenalidomide-resistant multiple myeloma. rsc.org Whether this compound has a differential ability to induce the degradation of these or other undiscovered neosubstrates is unclear. Fundamental questions also remain about the natural regulation of the CRL4^CRBN^ complex and whether endogenous molecules occupy the binding pocket used by pomalidomide. rsc.org
Finally, the precise reasons why pomalidomide is effective in patients who have become resistant to lenalidomide are not fully understood. rsc.org While the differential degradation of neosubstrates like ARID2 provides a compelling hypothesis, the specific contribution of the (R)- and (S)-enantiomers to overcoming this resistance is a critical unresolved issue. rsc.orgresearchgate.net
Outlook for Novel Therapeutic Strategies and Combinatorial Approaches
As a component of racemic pomalidomide, this compound is part of a key therapeutic agent for relapsed and refractory multiple myeloma (RRMM). researchgate.netnih.gov Future therapeutic strategies are focused on creating novel drug combinations to enhance its effectiveness and potentially move its use to earlier stages of treatment. mdpi.com
The combination of pomalidomide and dexamethasone (B1670325) is a well-established and approved treatment for RRMM patients who have previously been treated with both lenalidomide and bortezomib (B1684674). europa.eunih.govmdpi.com The synergistic anti-tumor effects of this combination have been confirmed in multiple clinical trials. dovepress.comtga.gov.au Building on this foundation, current research is actively exploring triplet and quadruplet therapies that add other agents to the pomalidomide-dexamethasone backbone.
Table 1: Selected Pomalidomide-Based Combinatorial Therapies
The future of pomalidomide-based therapy lies in combining it with newer classes of drugs to overcome resistance mechanisms. researchgate.net This includes next-generation proteasome inhibitors, monoclonal antibodies targeting CD38 (such as daratumumab and isatuximab) and SLAMF7, and immune checkpoint inhibitors. nih.govmdpi.com The aim of these combinations is to attack the myeloma cells from multiple angles, leveraging pomalidomide's immunomodulatory capabilities alongside the distinct mechanisms of other potent anti-cancer agents. researchgate.net
Advancements in Synthetic Chemistry and PROTAC Development for Enhanced Specificity
The chemical structure of pomalidomide has made it a valuable building block in medicinal chemistry, most notably in the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs). researchgate.netmdpi.com
Recent progress in synthetic chemistry has aimed to streamline the production of pomalidomide derivatives. Traditional methods for preparing pomalidomide-linker conjugates for PROTAC synthesis were often inefficient, requiring long reaction times and yielding unwanted byproducts. researchgate.net Modern techniques, such as using elevated temperatures or photoredox-mediated reactions, have significantly accelerated this process, enabling the synthesis of these crucial intermediates in minutes rather than hours. researchgate.netrsc.org This allows for the faster creation and evaluation of novel PROTAC molecules.
In the context of PROTACs, pomalidomide serves as a highly effective "handle" for hijacking the CRBN E3 ligase. researchgate.netnih.gov A PROTAC is a bifunctional molecule that consists of a "warhead" that binds to a disease-causing protein of interest (POI), a ligand that binds to an E3 ligase (like pomalidomide), and a chemical linker that connects the two. nih.gov This three-part system forms a ternary complex (E3 ligase-PROTAC-POI), which triggers the ubiquitination and subsequent degradation of the target protein by the cell's proteasome. nih.gov
Table 2: Pomalidomide in PROTAC Development
A primary hurdle for PROTACs is ensuring they act only on the intended target, as off-target effects can lead to toxicity in healthy tissues. mdpi.com To address this, researchers are designing "smart" PROTACs with enhanced specificity. These include optically controlled PROTACs that remain inert until activated by a specific wavelength of light, allowing for precise spatial and temporal control of protein degradation. mdpi.comnih.gov Another innovative strategy is the development of PROTAC prodrugs that are only activated within the tumor microenvironment, for example, in response to hypoxia or by targeting receptors that are overexpressed on cancer cells. nih.gov These advancements in chemical synthesis and design are critical for improving the safety and efficacy of the next generation of pomalidomide-based targeted protein degraders. mdpi.comexplorationpub.com
Q & A
Q. What are the primary mechanisms of action of (R)-pomalidomide in multiple myeloma (MM), and how do they inform experimental design?
this compound binds cereblon, leading to ubiquitination and degradation of transcription factors Ikaros and Aiolos, which disrupts survival pathways in myeloma cells. Preclinical studies demonstrate its dual effects: direct apoptosis via caspase-8 activation and indirect immunomodulation by enhancing T/NK cell cytotoxicity . Methodologically, researchers should prioritize assays measuring cereblon target degradation (e.g., Western blot for Ikaros) and immune activation markers (e.g., IFN-γ, granzyme B in co-culture models). Dose-response studies are critical, as pharmacodynamic effects vary with dosing schedules (e.g., continuous vs. intermittent) .
Q. How should researchers address conflicting efficacy data in myelofibrosis trials involving this compound?
Phase III trials reported no significant improvement in anemia response rates compared to placebo, contradicting Phase II findings . Key methodological considerations include:
- Patient stratification : Phase III cohorts had stricter eligibility (e.g., transfusion-dependence criteria), which may exclude responders identified in Phase II.
- Endpoint definitions : Use Delphi consensus criteria for anemia response, but supplement with secondary endpoints (e.g., platelet response, which showed significant improvement in Phase III) .
- Baseline biomarkers : JAK2V617F status and baseline splenomegaly correlate with response; incorporate these into subgroup analyses .
Q. What pharmacokinetic (PK) properties of this compound are critical for preclinical modeling?
this compound exhibits rapid absorption (Tmax 1.5–2.75 hours) and a half-life of 6.5–8.0 hours in humans, with linear PK across doses. Key considerations for preclinical studies:
- Tissue distribution : Preclinical rat models show high GI tract and kidney concentrations, but limited blood-brain barrier penetration .
- Chiral stability : The (R)-enantiomer does not undergo significant inversion to (S)-pomalidomide in vivo, simplifying enantiomer-specific PK modeling .
- Dosing schedules : Intermittent dosing (e.g., 21 days on/7 days off) may mitigate toxicity while maintaining efficacy .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on the efficacy of this compound in combination therapies for relapsed/refractory MM (RRMM)?
While this compound + dexamethasone improved ORR to 33% vs. 18% for monotherapy , meta-analyses highlight heterogeneity in trial designs (e.g., dexamethasone dosing, prior therapies). Methodological recommendations:
- Network meta-analysis : Compare effect sizes across regimens (e.g., pomalidomide + cyclophosphamide vs. +dexamethasone) using random-effects models to account for variability .
- Biomarker-driven trials : Prioritize patients with high cereblon expression or low NF-κB activity, as these subgroups show enhanced sensitivity .
Q. What experimental approaches can elucidate the role of immune activation in this compound’s therapeutic effects?
Advanced models should integrate:
- Single-cell RNA sequencing : To track polyfunctional T-cell activation (e.g., CD8+ BTLA+ subsets) and exhaustion markers (e.g., Tim-3) during treatment .
- Syngeneic murine models : Evaluate tumor-infiltrating lymphocyte (TIL) expansion and cytokine profiles (e.g., IL-2, TNF-α) in pomalidomide-treated vs. control cohorts.
- Cereblon knockout models : Determine whether immune effects are cereblon-dependent or -independent .
Q. How can researchers optimize dosing strategies to balance efficacy and toxicity in novel combinations (e.g., JAK inhibitors)?
Early-phase trials of this compound + ruxolitinib showed worsened anemia in 83% of patients but no grade 4 toxicities . Recommendations:
- Adaptive dose escalation : Use Bayesian models to titrate pomalidomide (0.5–2 mg/day) based on platelet counts and neutropenia thresholds.
- Pharmacodynamic monitoring : Measure JAK-STAT pathway inhibition (e.g., pSTAT3 levels) to assess target engagement alongside pomalidomide’s cereblon activity .
Methodological Considerations
Q. What statistical approaches are recommended for meta-analyses of this compound trials with high heterogeneity?
- Random-effects models : Preferred over fixed-effects to account for variability in regimens and populations (I² = 83.4% in ORR analyses) .
- Sensitivity analyses : Exclude outlier studies (e.g., single-agent trials with low ORR) to assess robustness .
- Cumulative meta-analysis : Track effect size changes over time to identify emerging consensus .
Q. How should translational studies design assays to evaluate this compound resistance mechanisms?
- CRISPR screens : Identify genes modulating cereblon-Ikaros binding (e.g., CUL4A, DDB1).
- Liquid biopsy panels : Monitor plasma cell-free DNA for mutations in cereblon pathway genes .
- Proteomic profiling : Compare pre-/post-treatment samples for changes in ubiquitin ligase complexes .
Tables
Table 1. Key Efficacy Metrics in RRMM Trials
| Regimen | ORR (%) | Median PFS (months) | Grade ≥3 Neutropenia (%) | Reference |
|---|---|---|---|---|
| Pomalidomide + Dex | 33 | 4.2 | 41 | |
| Pomalidomide mono | 18 | 2.7 | 48 | |
| POM + Cyclophosphamide | 40* | 7.2* | 32* | |
| *Data from subgroup analyses. |
Table 2. Biomarkers Predictive of Response in Myelofibrosis
| Biomarker | Response Rate (%) | P-value | Reference |
|---|---|---|---|
| JAK2V617F+ | 24 vs. 0 | 0.03 | |
| Baseline splenomegaly | 11 vs. 38 | 0.05 | |
| Early basophilia | 38 vs. 6 | 0.02 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
